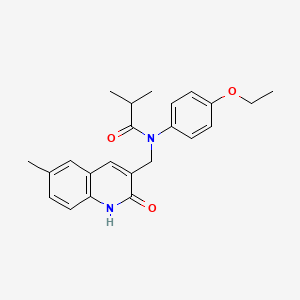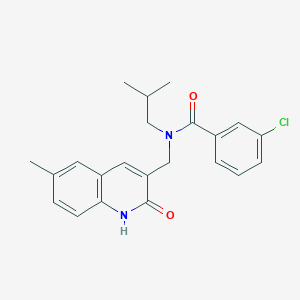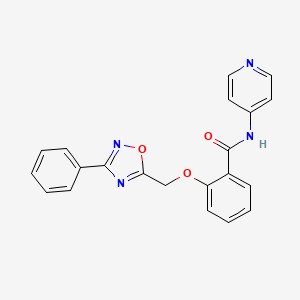
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro, phenoxy, methoxy, and propan-2-ylsulfamoyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might include:
Formation of the phenoxyphenyl intermediate: Reacting 5-chloro-2-phenol with a suitable phenyl halide under basic conditions to form 5-chloro-2-phenoxyphenyl.
Introduction of the methoxy group: Methoxylation of the intermediate using a methylating agent like dimethyl sulfate or methyl iodide.
Sulfamoylation: Introducing the propan-2-ylsulfamoyl group through a reaction with isopropylamine and a sulfonyl chloride derivative.
Formation of the benzamide: Coupling the intermediate with 4-methoxy-3-nitrobenzoic acid, followed by reduction of the nitro group to an amine and subsequent acylation to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
N-(5-chloro-2-phenoxyphenyl)-4-methoxybenzamide: Lacks the propan-2-ylsulfamoyl group.
N-(5-chloro-2-phenoxyphenyl)-3-(propan-2-ylsulfamoyl)benzamide: Lacks the methoxy group.
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(methylsulfamoyl)benzamide: Contains a methylsulfamoyl group instead of propan-2-ylsulfamoyl.
Uniqueness
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-15(2)26-32(28,29)22-13-16(9-11-21(22)30-3)23(27)25-19-14-17(24)10-12-20(19)31-18-7-5-4-6-8-18/h4-15,26H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQPWDYZVLBGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7710249.png)
![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)
![N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7710268.png)


![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)




![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B7710352.png)

![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)
